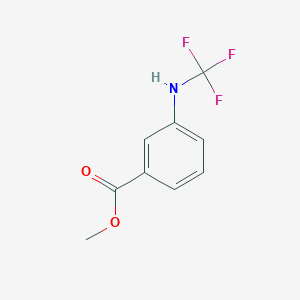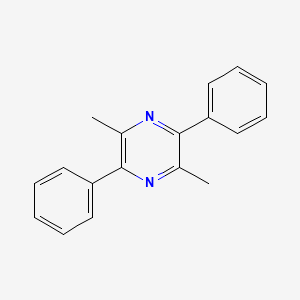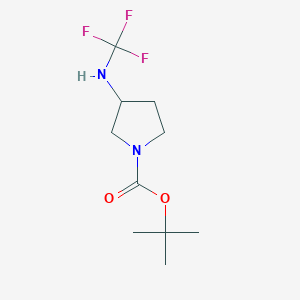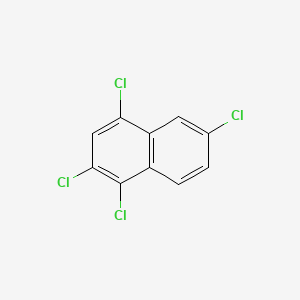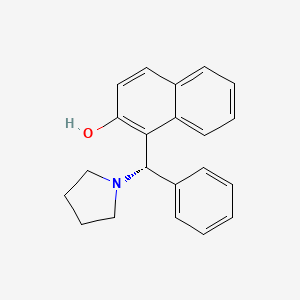
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL typically involves the Mannich reaction, where naphthalen-2-ol is reacted with formaldehyde and a secondary amine, such as pyrrolidine, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenes.
Substitution: Halogenated naphthalenes.
Applications De Recherche Scientifique
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.
Mécanisme D'action
The mechanism of action of 1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition is crucial in reducing the formation of ammonia and its associated harmful effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl)naphthalen-2-ol: Similar structure but with a hydroxyl group on the phenyl ring.
1-((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol: Contains an imino group instead of a phenyl group.
Uniqueness
1-((S)-Phenyl(pyrrolidin-1-YL)methyl)naphthalen-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and act as an enzyme inhibitor sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-[(S)-phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21NO/c23-19-13-12-16-8-4-5-11-18(16)20(19)21(22-14-6-7-15-22)17-9-2-1-3-10-17/h1-5,8-13,21,23H,6-7,14-15H2/t21-/m0/s1 |
Clé InChI |
VJIGXDICQFIIAM-NRFANRHFSA-N |
SMILES isomérique |
C1CCN(C1)[C@@H](C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
SMILES canonique |
C1CCN(C1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
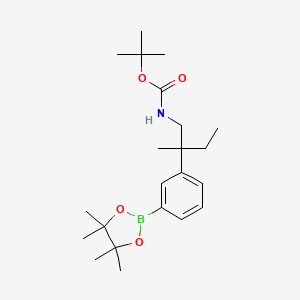
![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)

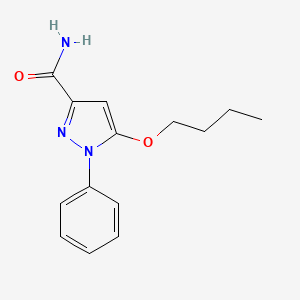

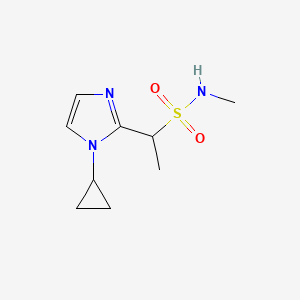
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
